molecular formula C15H8Cl2N2O3 B5253115 (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5253115
M. Wt: 335.1 g/mol
InChI Key: DLMPHRUDJNBQDO-WZUFQYTHSA-N
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Description

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes dichloro, hydroxy, and nitro functional groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-13-6-9(7-14(17)15(13)20)5-11(8-18)10-1-3-12(4-2-10)19(21)22/h1-7,20H/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPHRUDJNBQDO-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Cl)O)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC(=C(C(=C2)Cl)O)Cl)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and 4-nitrobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile
  • (E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-aminophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both dichloro and nitro functional groups, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.

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